molecular formula C10H9N3 B15198131 2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetonitrile

2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetonitrile

Cat. No.: B15198131
M. Wt: 171.20 g/mol
InChI Key: LJBWPKZQPPMQEM-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetonitrile is a compound belonging to the benzimidazole family, which is known for its diverse range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Benzimidazoles are heterocyclic compounds containing a fusion of benzene and imidazole rings, which contribute to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetonitrile typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzo[d]imidazol-2-yl)acetonitrile
  • 2-(2-methyl-1H-benzo[d]imidazol-1-yl)acetonitrile
  • 2-(2-methyl-1H-benzo[d]imidazol-6-yl)acetonitrile

Uniqueness

2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetonitrile is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(2-methyl-3H-benzimidazol-5-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-7-12-9-3-2-8(4-5-11)6-10(9)13-7/h2-3,6H,4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBWPKZQPPMQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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